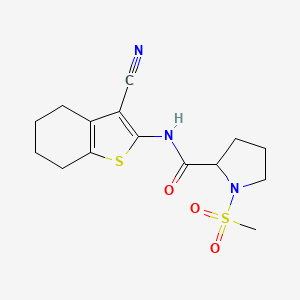
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08678382 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, JNK3, by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, leading to changes in the cellular processes controlled by this kinase .
Biochemical Pathways
The inhibition of JNK3 affects the JNK signaling pathway , which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are dependent on the specific cellular context and can lead to altered cell behavior .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
The inhibition of JNK3 by this compound can lead to changes in cellular behavior, including altered cell proliferation, differentiation, and apoptosis . These changes at the molecular and cellular level can potentially influence the overall physiological response to the compound .
Actividad Biológica
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
- CAS Number : 443120-82-9
The compound acts primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in regulating various cellular processes including apoptosis and inflammation. JNKs are implicated in numerous diseases, making them critical targets for therapeutic intervention.
Inhibition Profile
Research indicates that this compound selectively inhibits JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, demonstrating significant potency against these kinases while showing no activity against JNK1 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Anti-inflammatory Effects
The compound has been shown to reduce inflammation in various models. For instance, in a murine model of acute inflammation, treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Properties
In neurodegenerative disease models, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. It was found to upregulate antioxidant enzymes and downregulate apoptotic markers .
Case Studies
- Study on Inflammatory Bowel Disease (IBD)
- Neurodegeneration Model
Data Table of Biological Activities
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(20,21)18-8-4-6-12(18)14(19)17-15-11(9-16)10-5-2-3-7-13(10)22-15/h12H,2-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMDFWBHBINJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














